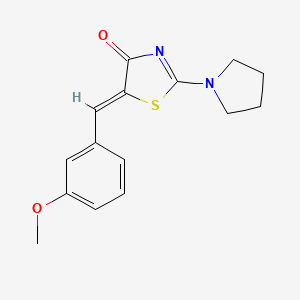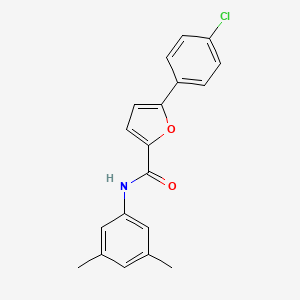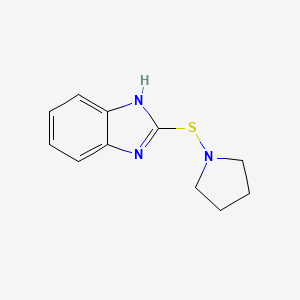
2-pyrrolidin-1-ylsulfanyl-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-pyrrolidin-1-ylsulfanyl-1H-benzimidazole is an organic compound that features a benzimidazole core substituted with a pyrrolidinylsulfanyl group. This compound is part of a broader class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyrrolidin-1-ylsulfanyl-1H-benzimidazole typically involves the reaction of benzimidazole derivatives with pyrrolidine and sulfur-containing reagents. One common method includes the nucleophilic substitution of a halogenated benzimidazole with pyrrolidine thiol under basic conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Microfluidic reactors can be employed to optimize reaction conditions and scale up the production process efficiently. These reactors allow precise control over reaction parameters, leading to consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-pyrrolidin-1-ylsulfanyl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole ring can be reduced under specific conditions to yield dihydrobenzimidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various N-alkyl or N-acyl benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-pyrrolidin-1-ylsulfanyl-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-pyrrolidin-1-ylsulfanyl-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the target molecule involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-pyrrolidin-1-yl-1H-benzimidazole: Lacks the sulfur atom, leading to different chemical properties and biological activities.
2-thiophen-2-yl-1H-benzimidazole: Contains a thiophene ring instead of a pyrrolidine ring, affecting its reactivity and applications.
2-methyl-1H-benzimidazole: A simpler derivative with different pharmacological profiles.
Uniqueness
2-pyrrolidin-1-ylsulfanyl-1H-benzimidazole is unique due to the presence of both the pyrrolidine and sulfanyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
2-pyrrolidin-1-ylsulfanyl-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c1-2-6-10-9(5-1)12-11(13-10)15-14-7-3-4-8-14/h1-2,5-6H,3-4,7-8H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKYEMXVWUHUCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)SC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
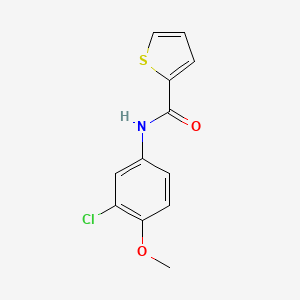
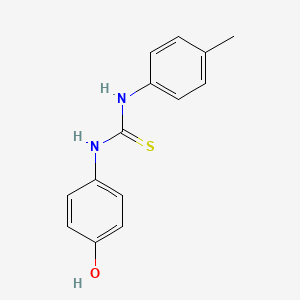
![4-fluoro-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5736231.png)
![4-[(4E)-4-[(4-ethoxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid](/img/structure/B5736237.png)
![2-[(4-ethyl-1-piperazinyl)methyl]-4-methoxyphenol](/img/structure/B5736242.png)
![7-(4-Methoxyphenyl)-5-methyl-2-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-3-one](/img/structure/B5736249.png)
![2,5-dichloro-N-[3-(4-methylpiperidin-1-yl)propyl]benzenesulfonamide](/img/structure/B5736257.png)
![4-chloro-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide](/img/structure/B5736271.png)
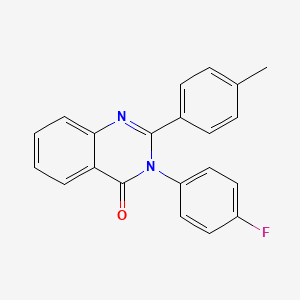
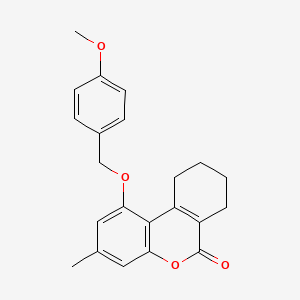
![N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-2-methylbenzenecarboximidamide](/img/structure/B5736286.png)
![N-[2-(4-morpholinylmethyl)benzyl]-2-(2-thienyl)acetamide](/img/structure/B5736288.png)
